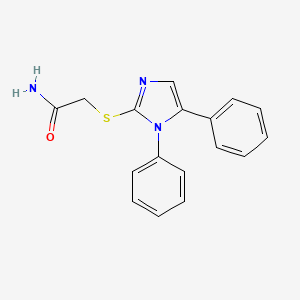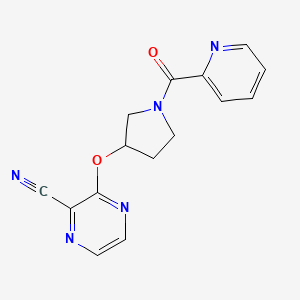
3-((1-Picolinoylpyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
Research has demonstrated various synthetic pathways and chemical reactions involving compounds structurally related to "3-((1-Picolinoylpyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile". These studies highlight the compound's versatility in organic synthesis:
Synthesis of Pyrazole and Pyrimidine Derivatives : Enaminonitriles, compounds related to our chemical of interest, have been utilized in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, indicating potential routes for the synthesis of complex heterocyclic structures from similar compounds (Fadda et al., 2012).
Antioxidant Activity of Fused Heterocyclic Compounds : Compounds derived from tetrahydropyrimidine derivative, showing structural similarity, have been explored for their antioxidant activities, suggesting potential biological applications of related compounds (Salem et al., 2015).
Functionalization of Hydrocarbons : The addition of pyrazine-2-carboxylic acid improves the oxygenation of hydrocarbons, illustrating the compound's utility in catalysis and functionalization reactions (Karslyan et al., 2013).
Biological Applications and Studies
Research also extends to potential biological applications, though direct studies on "3-((1-Picolinoylpyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile" are not found, related compounds have been explored for biological activity:
- Antimicrobial and Anticancer Activities : Synthesis and characterization of new pyridines from related compounds have shown significant antimicrobial and anticancer activities, hinting at the possible pharmacological relevance of "3-((1-Picolinoylpyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile" (Elewa et al., 2021).
Catalysis and Material Science
The compound's structural framework suggests potential applications in catalysis and material science, given the utility of related compounds in these fields:
- Catalytic Properties : Research on substituted manganese phthalocyanine interactions with nitrogen bases shows the potential for catalytic applications, which could be explored with "3-((1-Picolinoylpyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile" as well (Ovchenkova et al., 2019).
Safety and Hazards
properties
IUPAC Name |
3-[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c16-9-13-14(19-7-6-18-13)22-11-4-8-20(10-11)15(21)12-3-1-2-5-17-12/h1-3,5-7,11H,4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWGRJXACYEBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-{[1-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}phenyl)amine](/img/structure/B2608593.png)
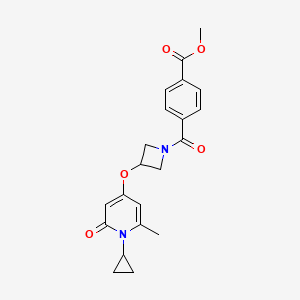


![{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2608600.png)
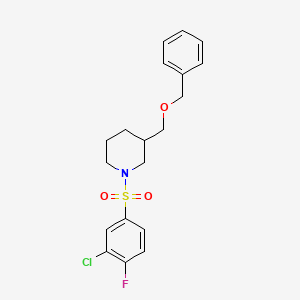
![ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2608604.png)
![5-chloro-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2608606.png)
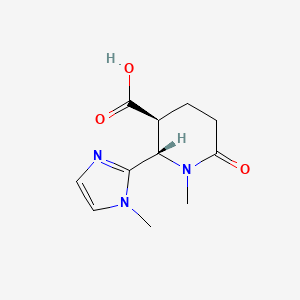
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2608610.png)

![Tert-butyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate](/img/structure/B2608613.png)
